



# Discovery and development history of Cebranopadol

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of Cebranopadol

#### Introduction

**Cebranopadol**, also known as GRT-6005 and TRN-228, is a novel, first-in-class analgesic agent currently under late-stage clinical development for the treatment of moderate to severe acute and chronic pain.[1][2] It represents a significant innovation in pain management through its unique mechanism of action as a dual agonist of the nociceptin/orphanin FQ (NOP) receptor and the classical opioid receptors, particularly the mu-opioid peptide (MOP) receptor.[3][4][5] This dual agonism is designed to provide potent analgesia comparable to traditional opioids while mitigating common and severe side effects such as respiratory depression, physical dependence, and abuse potential.[2][6][7]

Developed initially by Grünenthal GmbH, **Cebranopadol** is a spiroindole derivative that emerged from extensive research into molecules that could co-activate NOP and MOP receptors.[1][8][9] The rationale is based on preclinical evidence that NOP receptor activation can produce analgesia while also counteracting the adverse effects associated with MOP receptor agonism.[2][7] **Cebranopadol** has undergone extensive evaluation in over 33 clinical trials with more than 2,300 participants, demonstrating efficacy in various pain conditions and a favorable safety profile.[1][10] As of 2025, pivotal Phase III trials for acute pain have been successfully completed, and a New Drug Application (NDA) submission to the FDA is planned. [1][11]



This guide provides a detailed technical overview of the discovery, synthesis, preclinical pharmacology, and clinical development of **Cebranopadol** for researchers, scientists, and drug development professionals.

# **Discovery and Synthesis**

The discovery of **Cebranopadol** originated from a lead optimization program at Grünenthal aimed at identifying potent NOP and MOP receptor agonists.[12][13] The initial lead compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, showed strong efficacy in preclinical pain models but was hindered by poor pharmacokinetic properties, including very low oral bioavailability (F = 4%).[12]

Further optimization efforts focused on improving the metabolic stability and oral bioavailability of the scaffold, leading to the identification of **Cebranopadol** (trans-6'-fluoro-4',9'-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1'(3'H)-pyrano[3,4-b]indol]-4-amine).[12][13]

The chemical synthesis of the **Cebranopadol** spiroindole backbone is notably achieved via an oxa-Pictet—Spengler reaction.[3][14][15] This key step involves the reaction of a 3-(hydroxyethyl)indole intermediate with a cyclohexanone derivative, efficiently assembling the characteristic pyrano-indole scaffold.[14] An advantage of this synthetic route is the potential for late-stage diversification of the tertiary amine, and it preferentially generates the desired transdiastereoisomer.[14]

# Preclinical Development Pharmacodynamics: Receptor Binding and Functional Activity

**Cebranopadol** is characterized by its high-affinity binding and potent agonism at both NOP and MOP receptors.[16][17] It also interacts with kappa-opioid (KOP) and delta-opioid (DOP) receptors, but with lower affinity.[1][18] This profile has been consistently demonstrated in radioligand binding and functional assays using membranes from cells expressing recombinant human or rat receptors.[18]

Table 1: **Cebranopadol** Receptor Binding Affinity (Ki) and Functional Activity (EC50, Intrinsic Activity)[1][9][19][20]



| Receptor  | Ki (nM) | EC50 (nM) | Intrinsic<br>Activity (%) | Reference<br>Agonist |
|-----------|---------|-----------|---------------------------|----------------------|
| Human NOP | 0.9     | 13.0      | 89                        | N/OFQ                |
| Human MOP | 0.7     | 1.2       | 104                       | DAMGO                |
| Human KOP | 2.6     | 17.0      | 67 (Partial<br>Agonist)   | U-69,593             |

#### | Human DOP | 18.0 | 110.0 | 105 | DPDPE |

The dual agonism at NOP and MOP receptors initiates intracellular signaling cascades through G-protein coupling, which is central to its analgesic effect.





Click to download full resolution via product page

Cebranopadol's Dual Receptor Signaling Pathway



#### **Preclinical Pharmacokinetics**

Pharmacokinetic studies in animals revealed that **Cebranopadol** has a long duration of action. [8][19] Optimization from the initial lead compound significantly improved oral bioavailability.[12]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for Cebranopadol

| Species | Route | Dose     | Tmax (h) | t1/2 (h) | Oral<br>Bioavaila<br>bility (F) | Referenc<br>e |
|---------|-------|----------|----------|----------|---------------------------------|---------------|
| Rat     | IV    | 12 μg/kg | -        | -        | -                               | [8]           |
| Rat     | Oral  | 55 μg/kg | -        | -        | 13-23%                          | [8]           |

| Rabbit | SC | 200 μg/kg | 0.25 | 3.85 | - |[8] |

## **Efficacy in Preclinical Pain Models**

**Cebranopadol** has demonstrated high potency and efficacy across a broad spectrum of rodent models, including those for acute nociceptive, inflammatory, cancer, and neuropathic pain.[8][9] [21] A notable characteristic is its higher potency in models of chronic neuropathic pain compared to acute nociceptive pain, which distinguishes it from classical opioids.[8][21]

Table 3: Efficacy (ED50) of **Cebranopadol** in Rat Pain Models[9][19]



| Pain Model                          | Route | ED50 (µg/kg) | Description                                    |
|-------------------------------------|-------|--------------|------------------------------------------------|
| Tail-Flick (Acute<br>Nociceptive)   | IV    | 0.5-5.6      | Measures response<br>to a thermal<br>stimulus. |
| Tail-Flick (Acute<br>Nociceptive)   | Oral  | 25.1         | Measures response to a thermal stimulus.       |
| Spinal Nerve Ligation (Neuropathic) | IV    | 0.5-5.6      | Models chronic neuropathic pain.               |
| Rheumatoid Arthritis (Inflammatory) | IV    | 0.5-5.6      | Models chronic inflammatory pain.              |
| Bone Cancer                         | IV    | 0.5-5.6      | Models cancer-related pain.                    |

| Diabetic Neuropathy | IV | 0.5-5.6 | Models chronic neuropathic pain. |

Mechanistic studies confirmed that the analgesic activity involves both NOP and opioid receptor agonism, as the effects could be partially reversed by selective antagonists for either receptor system.[9][19]

### **Preclinical Safety Pharmacology**

A key advantage of **Cebranopadol** observed in preclinical studies is its improved safety profile compared to traditional MOP agonists like morphine.[2][19]

- Respiratory Depression: Unlike morphine, Cebranopadol did not cause significant respiratory depression at doses well above the analgesic range.[9][19]
- Motor Coordination: It did not impair motor coordination in rats.[9][19]
- Tolerance: The development of analgesic tolerance was significantly delayed compared to an equi-analgesic dose of morphine.[9][19]
- Gastrointestinal Effects: Effects on gut motility were observed only at doses higher than those required for antinociception, suggesting a wider therapeutic window.[12]



This favorable profile is attributed to the co-activation of NOP receptors, which counteracts some of the opioid-related side effects.[2]

# **Clinical Development**

**Cebranopadol** has undergone extensive clinical evaluation for various acute and chronic pain conditions.[1]

#### **Clinical Pharmacokinetics**

In humans, **Cebranopadol** administered as an immediate-release oral formulation exhibits pharmacokinetic properties suitable for once-daily dosing in chronic pain management.[16][22] It is characterized by a relatively late time to maximum plasma concentration and a long half-life.[16][22]

Table 4: Summary of Clinical Pharmacokinetic Parameters in Humans (Oral IR Formulation)[1] [16][22][23]

| Parameter                            | Value       | Description                                   |
|--------------------------------------|-------------|-----------------------------------------------|
| Tmax (Time to Peak<br>Concentration) | 4–6 hours   | Time to reach maximum plasma concentration.   |
| Single Dose Half-life (t1/2)         | ~24 hours   | Elimination half-life after a single dose.    |
| Steady State Half-life (t1/2)        | 62–96 hours | Terminal phase half-life at steady state.     |
| Time to Reach Steady State           | ~2 weeks    | Time to achieve stable plasma concentrations. |
| Accumulation Factor                  | ~2          | Fold-accumulation with oncedaily dosing.      |

| Peak-Trough Fluctuation | 70-80% | Low fluctuation in plasma levels over a dosing interval. |

# **Clinical Efficacy and Safety**



Phase II clinical trials have demonstrated the efficacy and good tolerability of **Cebranopadol** in patients with chronic low back pain, painful diabetic peripheral neuropathy, and cancer-related pain.[2][5][24]

As of early 2025, the Phase III program for moderate-to-severe acute pain is complete.[11]

- ALLEVIATE-1 (NCT06545097): This trial successfully evaluated the analgesic efficacy of Cebranopadol in patients following abdominoplasty surgery, meeting its primary endpoint of significant pain reduction compared to placebo.[6][10][25]
- ALLEVIATE-2 (NCT06423703): This study in patients undergoing bunionectomy also met its primary endpoint, demonstrating statistically significant pain reduction versus placebo.[11]
   [25]

#### **Human Abuse Potential**

Addressing the critical issue of opioid abuse, specific human abuse potential (HAP) studies have been conducted. These studies showed that **Cebranopadol** has a significantly lower "drug liking" score compared to oxycodone and tramadol, both orally and intranasally.[26] This reduced abuse potential is a cornerstone of its development, attributed to the NOP receptor activation mitigating the rewarding effects of MOP agonism.[26]

#### **Corporate Development and Current Status**

The development rights for **Cebranopadol** have transitioned through several companies. Originally discovered and developed by Grünenthal, U.S. and Canadian rights were acquired by Depomed (now Assertio Therapeutics) in 2015.[1] Subsequently, Park Therapeutics acquired worldwide rights in 2020, followed by an acquisition by Tris Pharma in 2021.[1]

Tris Pharma is currently advancing the development of **Cebranopadol**.[1] Following the successful completion of the Phase III acute pain program, the company plans to submit an NDA to the FDA in 2025.[1][11] The FDA has also granted Fast Track Designation to **Cebranopadol** for chronic low back pain.[1]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cebranopadol Wikipedia [en.wikipedia.org]
- 2. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A diastereoselective synthesis of Cebranopadol, a novel analgesic showing NOP/mu mixed agonism PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cebranopadol as a Novel Promising Agent for the Treatment of Pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cebranopadol, a novel first-in-class analgesic drug candidate: first experience in patients with chronic low back pain in a randomized clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cebranopadol Phase 3 Trials Show Promising Results [healthesystems.com]
- 7. Innovative Pain Treatments | Tris Pharma [trispharma.com]
- 8. mdpi.com [mdpi.com]
- 9. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 10. Tris Pharma Initiates ALLEVIATE-1 and ALLEVIATE-2, Pivotal Phase 3 Trials
   Investigating Cebranopadol, a First-in-Class Compound with a Novel Mechanism of Action to
   Treat Pain Tris Pharma [trispharma.com]
- 11. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 12. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent Analgesic NOP and Opioid Receptor Agonist: Cebranopadol -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals Synfacts / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Clinical Pharmacokinetic Characteristics of Cebranopadol, a Novel First-in-Class Analgesic PMC [pmc.ncbi.nlm.nih.gov]
- 18. trispharma.com [trispharma.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cebranopadol: a first-in-class potent analgesic agent with agonistic activity at nociceptin/orphanin FQ and opioid receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Pharmacokinetic Characteristics of Cebranopadol, a Novel First-in-Class Analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cebranopadol for the Treatment of Chronic Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 26. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [Discovery and development history of Cebranopadol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606582#discovery-and-development-history-of-cebranopadol]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com